molecular formula C18H14N2O7 B2562470 butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate CAS No. 93519-67-6

butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B2562470
CAS No.: 93519-67-6
M. Wt: 370.317
InChI Key: UCNQZDQOMVVMPB-UHFFFAOYSA-N
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Description

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a chemical compound with the molecular formula C18H14N2O7 and a molecular weight of 370.321 g/mol This compound is part of the fluorene family, characterized by a fluorene backbone with various functional groups attached

Preparation Methods

The synthesis of butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps, starting from the fluorene backbone. The general synthetic route includes nitration, oxidation, and esterification reactions. The nitration of fluorene introduces nitro groups at the 2 and 7 positions. This is followed by oxidation to form the 9-oxo group. Finally, esterification with butanol yields the butyl ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets, primarily through its nitro and carbonyl groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate can be compared with other similar compounds, such as:

These compounds share the fluorene backbone and similar functional groups but differ in the ester group attached. The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications.

Properties

IUPAC Name

butyl 2,7-dinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c1-2-3-6-27-18(22)15-9-11(20(25)26)8-14-16(15)12-5-4-10(19(23)24)7-13(12)17(14)21/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNQZDQOMVVMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93519-67-6
Record name 2,7-DINITRO-9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID BUTYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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